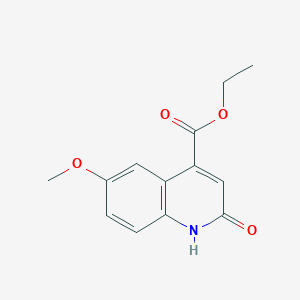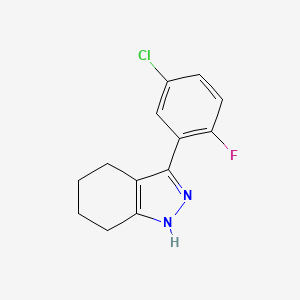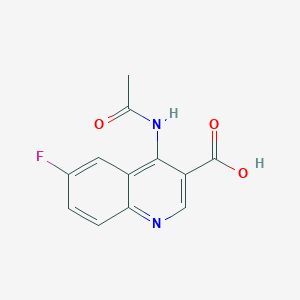![molecular formula C14H27NOSi B11863109 2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile CAS No. 91390-83-9](/img/structure/B11863109.png)
2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring a nitrile group and a trimethylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylcyclohexanone.
Formation of the Trimethylsilyl Ether: The ketone is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Introduction of the Nitrile Group: The trimethylsilyl ether is then treated with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
Uniqueness
2,2,6,6-Tetramethyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to its combination of a nitrile group and a trimethylsilyl ether group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
91390-83-9 |
|---|---|
Molecular Formula |
C14H27NOSi |
Molecular Weight |
253.45 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H27NOSi/c1-12(2)9-8-10-13(3,4)14(12,11-15)16-17(5,6)7/h8-10H2,1-7H3 |
InChI Key |
JMHZYTMMPVVYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1(C#N)O[Si](C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)


